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Compound of Interest

Compound Name: DMT-LNA-5mA phosphoramidite

Cat. No.: B12386132 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and application of DMT-LNA-5mA phosphoramidite, a key building block in the synthesis of

modified oligonucleotides for research and therapeutic development. This document is

intended for researchers, scientists, and drug development professionals, offering in-depth

data, experimental protocols, and visualizations to facilitate its effective utilization.

Chemical Structure and Properties
DMT-LNA-5mA phosphoramidite, chemically known as (1R,3R,4R,7S)-3-(6-amino-2-methyl-

9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-[(2-cyanoethoxy)

(diisopropylamino)phosphinooxy]-2,5-dioxabicyclo[2.2.1]heptane, is a synthetically modified

nucleoside phosphoramidite. The "LNA" (Locked Nucleic Acid) designation refers to the bicyclic

structure created by a methylene bridge between the 2'-oxygen and the 4'-carbon of the ribose

sugar. This conformational lock into a C3'-endo (North) conformation pre-organizes the sugar

for A-form duplex formation, leading to significantly enhanced hybridization affinity and thermal

stability of the resulting oligonucleotides. The "5mA" indicates a methyl group at the 5-position

of the adenine base.

Table 1: Physicochemical Properties of DMT-LNA-5mA Phosphoramidite
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Property Value Reference

IUPAC Name

(1R,3R,4R,7S)-3-(6-amino-2-

methyl-9H-purin-9-yl)-1-((bis(4-

methoxyphenyl)

(phenyl)methoxy)methyl)-7-[(2-

cyanoethoxy)

(diisopropylamino)phosphinoo

xy]-2,5-

dioxabicyclo[2.2.1]heptane

Molecular Formula C₅₀H₅₈N₇O₈P

Molecular Weight 932.01 g/mol

Appearance White to off-white powder

Solubility
Soluble in anhydrous

acetonitrile

Storage -20°C under inert atmosphere

Synthesis and Incorporation into Oligonucleotides
The synthesis of DMT-LNA-5mA phosphoramidite is a multi-step process that begins with a

suitably protected adenosine derivative. Key steps involve the introduction of the 5-methyl

group onto the adenine base, the formation of the LNA scaffold, and subsequent

phosphitylation to yield the final phosphoramidite.

The incorporation of DMT-LNA-5mA phosphoramidite into oligonucleotides is achieved via

standard solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer.

However, due to the increased steric bulk of the LNA monomer, modifications to the standard

synthesis cycle are required to ensure high coupling efficiency.

Table 2: Recommended Parameters for Oligonucleotide Synthesis using DMT-LNA-5mA
Phosphoramidite
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Step Parameter
Recommended
Value

Rationale

Coupling Coupling Time 5-15 minutes

The steric hindrance

of the LNA monomer

necessitates a longer

reaction time to

achieve optimal

coupling efficiency.

Activator

5-(Ethylthio)-1H-

tetrazole (ETT) or 2,5-

Dichlorobenzylthiotetr

azole (DCBT)

Stronger activators

are often required to

promote efficient

coupling of sterically

hindered

phosphoramidites.

Oxidation Oxidation Time 2-3 minutes

The phosphite triester

formed with LNA

monomers can be

more resistant to

oxidation than its DNA

counterpart.

The efficiency of each coupling step can be monitored in real-time by measuring the

absorbance of the released dimethoxytrityl (DMT) cation, which has a characteristic orange

color. Quantitative analysis of coupling efficiency is typically performed using UV-Vis

spectrophotometry or by integrating the trityl peak from the synthesizer's monitoring system.

Experimental Protocols
Solid-Phase Oligonucleotide Synthesis Protocol
This protocol outlines the general steps for incorporating DMT-LNA-5mA phosphoramidite
into an oligonucleotide sequence using an automated synthesizer.

Preparation:
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Dissolve DMT-LNA-5mA phosphoramidite in anhydrous acetonitrile to a concentration of

0.1 M.

Ensure all other necessary reagents (activator, capping reagents, oxidizing solution,

deblocking solution) are fresh and anhydrous.

Pack a synthesis column with the appropriate solid support derivatized with the initial

nucleoside.

Synthesis Cycle: The following steps are repeated for each monomer addition.

Deblocking: The 5'-DMT protecting group of the growing oligonucleotide chain is removed

by treatment with a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

Coupling: The DMT-LNA-5mA phosphoramidite solution is mixed with the activator

solution and delivered to the synthesis column. The reaction is allowed to proceed for the

optimized coupling time (see Table 2).

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g.,

acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using an oxidizing solution (e.g., iodine in THF/water/pyridine).

Cleavage and Deprotection:

Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support

and the protecting groups are removed by treatment with a concentrated base solution

(e.g., ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

Purification: The crude oligonucleotide is purified using methods such as reverse-phase

high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis

(PAGE).

Thermal Melting (Tm) Analysis of LNA-Modified
Oligonucleotides
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This protocol describes the determination of the melting temperature (Tm) of a duplex

containing an LNA-5mA modification, which is a measure of its thermal stability.

Sample Preparation:

Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a

suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) by heating to 95°C

for 5 minutes and then slowly cooling to room temperature.

UV Absorbance Measurement:

Measure the UV absorbance of the duplex at 260 nm as a function of temperature using a

UV-Vis spectrophotometer equipped with a temperature controller.

Increase the temperature from a starting point below the expected Tm (e.g., 25°C) to a

point above the Tm (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

Data Analysis:

The melting temperature (Tm) is determined as the temperature at which 50% of the

duplex is dissociated. This is typically calculated from the first derivative of the melting

curve.

Table 3: Representative Thermal Stability Data for LNA-Modified Oligonucleotides
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Oligonucleotid
e Sequence
(5'-3')

Complementar
y Strand

Modification Tm (°C)
ΔTm per
modification
(°C)

GCG TAG GCG CGC CTA CGC Unmodified DNA 55.2 N/A

GCG T+AG GCG CGC CTA CGC Single LNA-A 62.5 +7.3

GCG +TA GCG CGC ATA CGC Single LNA-T 60.8 +5.6

GCG Tm⁵AG

GCG
CGC CTA CGC

Single 5-methyl-

A (DNA)
56.1 +0.9

GCG T+m⁵AG

GCG
CGC CTA CGC Single LNA-5mA Estimated >65 Estimated >+10

Note: The Tm value for the LNA-5mA modified oligonucleotide is an estimation based on the

combined stabilizing effects of the LNA scaffold and the 5-methyladenine modification. Actual

values will be sequence and context-dependent.

Applications and Workflows
DMT-LNA-5mA phosphoramidite is a valuable tool for the development of antisense

oligonucleotides (ASOs), particularly "gapmer" ASOs designed to elicit RNase H-mediated

degradation of a target mRNA. The high affinity conferred by the LNA modification allows for

the design of shorter, more potent ASOs with potentially improved specificity.

Experimental Workflow for Evaluating LNA-Modified
Antisense Oligonucleotides
The following diagram illustrates a typical workflow for the in vitro evaluation of an LNA-5mA

modified ASO targeting a specific mRNA.
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Caption: Workflow for the in vitro evaluation of LNA-modified antisense oligonucleotides.

Signaling Pathway Modulation by an LNA-ASO
LNA-modified ASOs can be designed to target key components of cellular signaling pathways

implicated in disease. For example, an ASO targeting an oncogenic kinase mRNA can lead to

its downregulation, thereby inhibiting downstream pro-survival signaling.
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Caption: Mechanism of action of an LNA-ASO targeting an oncogenic signaling pathway.
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Conclusion
DMT-LNA-5mA phosphoramidite represents a powerful building block for the synthesis of

high-affinity antisense oligonucleotides. The enhanced thermal stability and nuclease

resistance conferred by the LNA modification, coupled with the potential for improved specificity

from the 5-methyladenine base, make it a valuable tool for researchers and drug developers.

By understanding its chemical properties and optimizing its incorporation into oligonucleotides,

the full potential of this modified phosphoramidite can be realized in the development of next-

generation nucleic acid-based therapeutics.

To cite this document: BenchChem. [Unveiling the Intricacies of DMT-LNA-5mA
Phosphoramidite: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12386132#chemical-structure-of-dmt-lna-5ma-
phosphoramidite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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